2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one
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Overview
Description
2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[3,4-c]pyrazole ring, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of 2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrolo[3,4-c]pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The resulting intermediate is then reacted with a suitable ketone, such as acetone, under basic conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar bicyclic structure and are also studied for their potential as kinase inhibitors in cancer therapy.
Imidazole Derivatives: Imidazole-containing compounds have a similar nitrogen-rich heterocyclic structure and are known for their broad range of biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar fused ring system and are investigated for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(10)9(14)13-4-7-3-11-12(2)8(7)5-13/h3,6H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAKKBFZLGIKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)N(N=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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